3-chloro-N,N-bis(2-chloroethyl)aniline
Overview
Description
Aniline, m-chloro-N,N-bis(2-chloroethyl)- is a chemical compound with the molecular formula C₁₀H₁₂Cl₃N and a molecular weight of 252.568 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aniline ring substituted with a chlorine atom and two chloroethyl groups.
Mechanism of Action
Target of Action
3-Chloro-N,N-bis(2-chloroethyl)aniline, also known as trichlormethine or tris(2-chloroethyl)amine , is a nitrogen mustard used for chemical warfare . The primary targets of this compound are cells in the body, particularly those in the eyes, skin, and respiratory tract .
Mode of Action
The compound interacts with its targets through a process of cyclization to the corresponding quaternary aziridine salt . This reaction is pH-dependent because the protonated amine cannot cyclize . The compound penetrates and binds quickly to cells of the body .
Pharmacokinetics
The compound can be absorbed into the body by inhalation, ingestion, eye contact, and skin contact, with inhalation being the most common . The compound is extremely toxic and may damage the eyes, skin, and respiratory tract and suppress the immune system . The health effects of the compound develop slowly .
Result of Action
The molecular and cellular effects of the compound’s action include damage to the eyes, skin, and respiratory tract, and suppression of the immune system . The compound penetrates and binds quickly to cells of the body, but its health effects develop slowly .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as pH, which affects the rate of the cyclization reaction
Preparation Methods
The synthesis of Aniline, m-chloro-N,N-bis(2-chloroethyl)- typically involves the reaction of m-chloroaniline with 2-chloroethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Aniline, m-chloro-N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro groups to other functional groups.
Scientific Research Applications
Aniline, m-chloro-N,N-bis(2-chloroethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Properties
IUPAC Name |
3-chloro-N,N-bis(2-chloroethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLVFJOJWCMQKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80970530 | |
Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5520-28-5 | |
Record name | Aniline, m-chloro-N,N-bis(2-chloroethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005520285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62894 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62894 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chloro-N,N-bis(2-chloroethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80970530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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